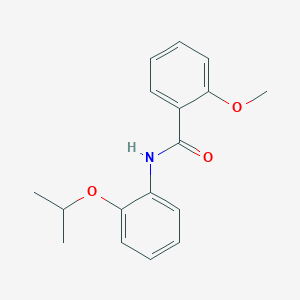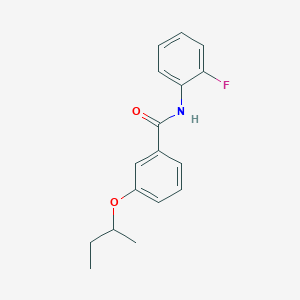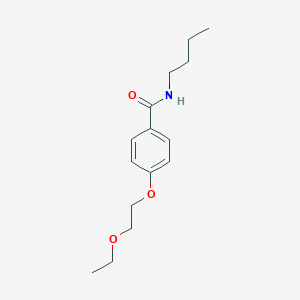![molecular formula C14H17NO2 B267103 N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267103.png)
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide is a chemical compound that belongs to the class of amides. It is commonly known as AM404 and has been extensively studied due to its potential therapeutic applications. AM404 has been found to have analgesic, anti-inflammatory, and neuroprotective properties. The purpose of
Mecanismo De Acción
AM404 exerts its effects by inhibiting the reuptake of anandamide, which is an endogenous cannabinoid. Anandamide is involved in the regulation of pain, inflammation, and mood. By inhibiting the reuptake of anandamide, AM404 increases the concentration of anandamide in the body, which leads to its analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the activation of glial cells, which are involved in the inflammatory response. In addition, AM404 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM404 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It has also been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to using AM404 in lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of AM404. One direction is to investigate its potential for the treatment of chronic pain and inflammatory diseases. Another direction is to investigate its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the long-term effects of AM404 and its potential for addiction and abuse. Finally, there is a need to investigate the potential of AM404 for the development of new drugs with improved therapeutic properties.
Métodos De Síntesis
AM404 can be synthesized by the reaction of N-arachidonoylphenolamine (AM374) with allyl bromide. The reaction takes place in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The resulting product is then purified by column chromatography to obtain pure AM404.
Aplicaciones Científicas De Investigación
AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. AM404 has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, AM404 has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-allyl-4-[(2-methyl-2-propenyl)oxy]benzamide |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C14H17NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8H,1-2,9-10H2,3H3,(H,15,16) |
Clave InChI |
HICRXJNQZVCOIZ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
SMILES canónico |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B267022.png)
![2-{[2-(Butan-2-ylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B267024.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267026.png)
![2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B267028.png)
![2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267029.png)
![N-cyclohexyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267030.png)

![N-[2-(allyloxy)phenyl]-3-isopropoxybenzamide](/img/structure/B267033.png)

![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)